2,4-Hexadienyl propionate

Flavor chemistry Organoleptic characterization Sensory differentiation

2,4-Hexadienyl propionate (synonym: sorbyl propionate) is a synthetic carboxylic acid ester (C₉H₁₄O₂, MW 154.21) belonging to the 2,4-hexadienyl ester family. It is listed as a flavoring agent or adjuvant by the U.S.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 16491-25-1
Cat. No. B090916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Hexadienyl propionate
CAS16491-25-1
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCC(=O)OCC=CC=CC
InChIInChI=1S/C9H14O2/c1-3-5-6-7-8-11-9(10)4-2/h3,5-7H,4,8H2,1-2H3/b5-3+,7-6+
InChIKeyZVBREIRNEOXCKQ-WZWXSLMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Hexadienyl Propionate (CAS 16491-25-1): Procurement-Grade Baseline for a Regulated Flavor Ester


2,4-Hexadienyl propionate (synonym: sorbyl propionate) is a synthetic carboxylic acid ester (C₉H₁₄O₂, MW 154.21) belonging to the 2,4-hexadienyl ester family. It is listed as a flavoring agent or adjuvant by the U.S. FDA Substances Added to Food inventory [1] and holds a full JECFA specification (JECFA No. 1781), with an acceptable daily intake (ADI) of 'no safety concern at current levels of intake when used as a flavouring agent' established at the 68th JECFA meeting in 2007 [2]. The compound is characterized as a colourless liquid with a sweet, fruity, pineapple, wine-like aroma, practically insoluble in water but soluble in ethanol, with a minimum assay specification of 98% [2].

Why 2,4-Hexadienyl Propionate Cannot Be Generically Substituted by Other Sorbyl Esters


The four closely related 2,4-hexadienyl esters—acetate (JECFA 1780), propionate (JECFA 1781), isobutyrate (JECFA 1782), and butyrate (JECFA 1783)—share an identical conjugated dienyl alcohol backbone but differ exclusively in their acyl chain length and branching. Despite this structural similarity and equivalent JECFA safety status, these esters exhibit divergent olfactory profiles, physicochemical specifications, and application domain restrictions that preclude generic interchange [1]. The propionate uniquely occupies a middle-ground lipophilicity (ACD/LogP 2.44) and is explicitly restricted to flavor-only use, whereas the isobutyrate is approved for fragrance applications at up to 5% in concentrate [2]. Substituting one sorbyl ester for another without reformulation risks altering aroma character, release kinetics, and regulatory compliance.

Quantitative Differential Evidence for 2,4-Hexadienyl Propionate Versus Closest Sorbyl Ester Analogs


Olfactory Profile: Unique Wine-Like Character Without Cheesy or Spice Off-Notes

JECFA odor descriptors, derived from standardized organoleptic evaluation, reveal that 2,4-hexadienyl propionate delivers a 'sweet, fruity, pineapple, wine-like aroma' [1]. In contrast, 2,4-hexadienyl acetate is described as 'powerful, sweet, pineapple aroma' (lacking wine-like character) [2]; 2,4-hexadienyl isobutyrate carries 'sweet, pineapple aroma with cinnamon undertones' (introducing a spice note) [3]; and 2,4-hexadienyl butyrate contributes 'fruity, wine-like aroma with cheesy undertones' (adding a dairy off-note) [4]. The propionate is the only member of this series that simultaneously provides pineapple fruitiness and wine-like complexity without undesirable cinnamon, cheesy, or overly 'powerful' pungency.

Flavor chemistry Organoleptic characterization Sensory differentiation

Lipophilicity (LogP): Balanced Octanol-Water Partitioning for Dual-Matrix Compatibility

The ACD/LogP of 2,4-hexadienyl propionate is 2.44 [1], positioning it between the more hydrophilic acetate (ChemAxon logP 1.57–1.68; XLogP3 1.6) [2] and the more lipophilic butyrate (logP 2.97–3.27) and isobutyrate (logP 2.79–3.16) . This intermediate lipophilicity translates to an estimated water solubility of ~247.5 mg/L for the propionate [1], compared with the progressively lower aqueous solubility of the longer-chain butyrate and branched isobutyrate. The propionate thus offers a compromise: sufficient water-phase partitioning for aqueous beverage applications while retaining adequate lipid affinity for fat-containing food matrices.

Physicochemical profiling Flavor release Partition coefficient

Application Domain Restriction: Flavor-Only vs. Dual Flavor-Fragrance Utility Defines Procurement Scope

FEMA GRAS usage recommendations reveal a critical procurement-relevant differentiation: 2,4-hexadienyl propionate (FEMA 4131) is recommended 'not for fragrance use' [1], confining its approved application domain to food flavoring. In contrast, 2,4-hexadienyl isobutyrate (FEMA 4134) carries a recommendation for usage levels up to 5.0000% in the fragrance concentrate [2], indicating dual flavor–fragrance utility. The acetate (FEMA 4132) is similarly restricted to 'not for fragrance use' [1]. This distinction directly impacts procurement for fragrance houses and personal care formulators, who must exclude the propionate from fragrance-only applications.

Regulatory application domain Flavor vs. fragrance Procurement specification

JECFA Physicochemical Specifications: Refractive Index, Specific Gravity, and Color Differentiate Identity and Purity Standards

JECFA full specifications provide quantitative identity and purity parameters that distinguish the four sorbyl esters for QC and release testing. 2,4-Hexadienyl propionate has a refractive index (RI) of 1.453–1.459 and specific gravity (SG) of 0.918–0.922, and is specified as a colourless liquid [1]. The acetate has a higher RI (1.470–1.476) and SG (0.928–0.932) [2]. The isobutyrate has an RI of 1.464–1.470 and the lowest SG (0.902–0.906), specified as light yellow [3]. The butyrate has an RI of 1.467–1.473 and SG of 0.908–0.912, also light yellow [4]. These non-overlapping RI and SG ranges enable unambiguous identity confirmation, while the colourless vs. light yellow distinction provides a rapid visual specification check.

Quality control Specification compliance Identity testing

Vapor Pressure and Volatility: Lower Volatility Than Acetate Influences Flavor Release and Shelf-Life

Experimentally determined vapor pressure for trans,trans-2,4-hexadienyl acetate at 298.15 K is 89 ± 1.5 Pa, with a vaporization enthalpy (ΔlgHm) of 54.7 ± 1.4 kJ/mol [1]. For 2,4-hexadienyl propionate, the predicted vapor pressure is 0.2 ± 0.4 mmHg at 25 °C (approximately 27 Pa), with a vaporization enthalpy of 44.4 ± 3.0 kJ/mol [2]. Although derived from different methodologies (experimental correlation GC vs. ACD/Labs prediction), the data suggest the propionate is approximately 3-fold less volatile than the acetate at ambient temperature. This reduced volatility implies slower headspace release, potentially longer aroma persistence in finished products, and different handling requirements during formulation.

Vapor pressure Flavor release kinetics Shelf-life stability

Optimal Application Scenarios for 2,4-Hexadienyl Propionate Based on Quantitative Differentiation Evidence


Clean-Label Fruit and Wine Beverage Flavor Formulations Requiring Pineapple Depth Without Dairy or Spice Off-Notes

For still and carbonated fruit-flavored beverages, wine coolers, and tropical juice blends, 2,4-hexadienyl propionate is the preferred sorbyl ester because its JECFA-verified 'wine-like, fruity pineapple' aroma profile lacks the cheesy undertones of the butyrate and the cinnamon spice note of the isobutyrate [1]. Its intermediate logP of 2.44 facilitates adequate partitioning into both aqueous beverage phases and any lipid-containing cloud emulsions, providing flavor impact without requiring co-solvents [2]. The 'not for fragrance use' restriction is irrelevant for this food-exclusive application.

Bakery, Confectionery, and Thermally Processed Foods Requiring Sustained Aroma Release

The lower vapor pressure of 2,4-hexadienyl propionate (~27 Pa at 25 °C) relative to the acetate (89 Pa) suggests a slower, more sustained aroma release profile [1]. This characteristic makes the propionate well-suited for baked goods (cookies, cakes), hard-boiled candies, and retorted fruit preparations where an immediate high-volatility burst is undesirable and prolonged flavor persistence through thermal processing and shelf-life is required [2]. The specified boiling point of 75 °C at 15 mm Hg provides a reference parameter for process engineers designing thermal flavor-dosing steps.

QC/QA Identity Verification Workflows Using JECFA Pharmacopoeial Specifications for Multi-Ester Inventory Management

Laboratories managing inventories of multiple sorbyl esters can unambiguously identify 2,4-hexadienyl propionate through three non-overlapping JECFA specification parameters: refractive index (1.453–1.459, the lowest in the series), specific gravity (0.918–0.922, intermediate), and appearance (colourless, distinguishing it from the light yellow isobutyrate and butyrate) [1]. These orthogonal physical constants enable rapid identity confirmation by refractometry, densitometry, and visual inspection without requiring GC-MS or HNMR for routine incoming-material release testing.

Regulatory-Compliant Flavor-Only Procurement Where Fragrance Cross-Use Is Prohibited

In supply chains serving strictly food-and-beverage manufacturers that must maintain segregated flavor-ingredient inventories (i.e., no fragrance-grade materials permitted on site), 2,4-hexadienyl propionate is the compliant sorbyl ester choice because its FEMA recommendation explicitly limits it to flavor use only [1]. This contrasts with 2,4-hexadienyl isobutyrate, whose dual flavor–fragrance approval at up to 5% in fragrance concentrate introduces potential regulatory and cross-contamination concerns in dedicated food-grade facilities. The propionate's JECFA ADI of 'no safety concern at current levels of intake' further supports its use as a straightforward food flavoring ingredient [2].

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